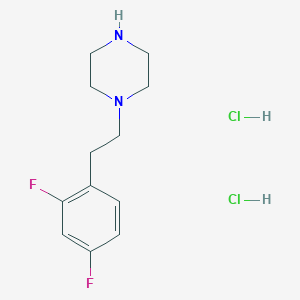
1-(2,4-Difluorophenethyl)piperazine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenethyl)piperazine 2HCl is a chemical compound with the molecular formula C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
The synthesis of 1-(2,4-Difluorophenethyl)piperazine 2HCl involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Analyse Des Réactions Chimiques
1-(2,4-Difluorophenethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemical Properties and Structure
1-(2,4-Difluorophenethyl)piperazine dihydrochloride has the molecular formula C12H18Cl2F2N2 and a molecular weight of approximately 299.19 g/mol. The compound features a piperazine ring substituted with a difluorophenethyl group, which enhances its reactivity and biological activity due to the presence of fluorine atoms. These structural characteristics contribute to its binding affinity to various receptors in biological systems.
Medicinal Chemistry Applications
Potential Therapeutic Uses
1-(2,4-Difluorophenethyl)piperazine dihydrochloride is being investigated for its potential as a lead compound in developing new therapeutic agents targeting psychiatric disorders and neurological conditions. Preliminary studies suggest that compounds with similar structures may interact with serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial in regulating mood and behavior .
Receptor Interaction Studies
Research indicates that this compound may have a high binding affinity for specific receptors in the central nervous system. For instance, it is hypothesized to interact with the human neuronal nitric oxide synthase (hnNOS), which plays a role in neurodegenerative diseases . Understanding these interactions can lead to advancements in treatments for conditions such as depression, anxiety, and schizophrenia.
Neuroscience Research
In neuroscience research, compounds similar to 1-(2,4-Difluorophenethyl)piperazine dihydrochloride have been utilized to explore their effects on neurotransmitter systems. For example, studies have shown that modifications in the piperazine structure can significantly alter receptor binding profiles and biological activity. Such findings are crucial for developing drugs aimed at modulating neurotransmitter systems involved in various psychiatric disorders .
Pharmacological Studies
Pharmacological studies have focused on the compound's ability to inhibit specific enzymes related to neurodegenerative diseases. For instance, research indicates that similar compounds exhibit inhibitory activity against human neuronal nitric oxide synthase, suggesting potential applications in treating conditions like Alzheimer's disease .
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorophenethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,4-Difluorophenethyl)piperazine 2HCl can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)piperazine: This compound has a similar structure but lacks the ethyl group, which can result in different chemical and biological properties.
1-(4-Fluorophenyl)piperazine: This compound has only one fluorine atom and is used in different research contexts.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H18Cl2F2N2 |
|---|---|
Poids moléculaire |
299.18 g/mol |
Nom IUPAC |
1-[2-(2,4-difluorophenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H |
Clé InChI |
FIKUTJXXUOHGLW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCC2=C(C=C(C=C2)F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















